molecular formula C16H15N3O3S2 B2373617 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole CAS No. 2200040-62-4

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole

Cat. No.: B2373617
CAS No.: 2200040-62-4
M. Wt: 361.43
InChI Key: NVIYEWJKEXJZOZ-UHFFFAOYSA-N
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Description

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is a synthetic chemical compound incorporating a thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, which is a versatile moiety contributing to a wide range of biological activities due to its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . This core structure is found in numerous treatment drugs, including the antibiotic sulfathiazole, the anticancer agent dasatinib, and the gout therapy febuxostat, highlighting its profound significance in drug discovery . The molecular structure of this reagent is further elaborated with a quinolin-8-ylsulfonyl group, a feature that may influence the compound's binding affinity and interaction with biological targets. Compounds bearing similar thiazole and quinoline motifs are frequently investigated for their potential as kinase inhibitors, cytotoxic agents, and probes in cancer research and other disease areas . As such, this compound serves as a valuable chemical tool for researchers exploring new chemical entities in preclinical and developmental stages, particularly in the synthesis of novel molecules for pharmacological screening and structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-24(21,14-5-1-3-12-4-2-7-17-15(12)14)19-9-6-13(11-19)22-16-18-8-10-23-16/h1-5,7-8,10,13H,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYEWJKEXJZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a sulfonylation reaction, where quinoline is reacted with a sulfonyl chloride in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the quinoline-sulfonyl-pyrrolidine intermediate with the thiazole ring under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted thiazole or pyrrolidine derivatives.

Scientific Research Applications

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole can be contextualized by comparing it to related thiazole-containing compounds synthesized and tested in prior studies. Below is a detailed analysis based on the provided evidence:

Key Observations

  • Pharmacodynamic Implications: The quinoline sulfonyl group in the target compound may improve binding to central nervous system (CNS) targets compared to quinazolinone-based analogs, owing to its enhanced lipophilicity and aromatic surface area .
  • Synthetic Complexity: The target compound’s sulfonylation step (quinolin-8-ylsulfonyl) likely requires specialized reagents compared to the alkylation or cyclization methods used for analogs in .

Research Findings and Implications

The moderate analgesic activity of thiazole-hydrazone hybrids (11a-c) supports the pharmacological relevance of the thiazole core. However, the unique substituents in the target compound warrant further investigation to elucidate its efficacy, toxicity, and mechanism of action. Future studies should prioritize synthetic optimization and in vivo testing using standardized assays (e.g., MTT for cytotoxicity ).

Biological Activity

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is a compound that has gained attention due to its unique molecular structure, which includes a quinoline moiety, a pyrrolidine ring, and a thiazole ring. This combination suggests potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound may modulate biochemical pathways by inhibiting or activating these targets, which can lead to therapeutic effects.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications in the thiazole ring can enhance cytotoxicity against cancer cells, with some derivatives achieving IC50 values comparable to standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have supported the effective binding of these compounds at the active site of DNA gyrase .

Research Findings and Case Studies

Study Biological Activity Findings
Study 1AnticancerCompounds exhibited IC50 values less than that of doxorubicin against Jurkat cells .
Study 2AntimicrobialEffective against various bacterial strains with significant inhibition of DNA gyrase activity .
Study 3Enzyme InhibitionDemonstrated potential as an enzyme inhibitor in biochemical assays.

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.
  • Introduction of the Quinoline Moiety : Achieved through sulfonylation reactions.
  • Formation of the Thiazole Ring : Involves cyclization reactions with thioamides.
  • Coupling Reactions : Final assembly under specific conditions to yield the target compound.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit enhanced biological activities.

Q & A

Q. What are the established synthetic routes for 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole?

The compound is synthesized via multi-step reactions, typically starting with the sulfonylation of quinoline-8-sulfonyl chloride with pyrrolidine derivatives. A key intermediate is the sulfonylated pyrrolidine, which undergoes nucleophilic substitution with a thiazole-containing electrophile (e.g., 2-bromothiazole). Reaction optimization often involves polar aprotic solvents (e.g., DMF) and bases like triethylamine to enhance yield . For example, details analogous sulfonylation and coupling steps for structurally related compounds.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR to resolve the quinoline, pyrrolidine, and thiazole moieties. The sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical determination, particularly if the pyrrolidine ring has chiral centers .

Q. What preliminary biological activities have been reported for similar sulfonamide-thiazole hybrids?

Analogous compounds exhibit kinase inhibition (e.g., TrkA) and antimicrobial activity. For instance, highlights sulfonamide-thiazole derivatives as protein-protein interaction inhibitors in malaria research. Initial screening should include enzymatic assays (e.g., kinase inhibition) and cell-based viability tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Use DMF or acetonitrile to stabilize intermediates during sulfonylation.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for coupling steps, as described in for analogous thiazole syntheses.
  • Catalysis : Palladium catalysts may enhance cross-coupling efficiency in thiazole functionalization . Contradictory yields reported in vs. 11 suggest that steric hindrance from the quinoline group requires longer reaction times (6–12 hours) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC50_{50} values).
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives. emphasizes combining virtual screening (molecular docking) with experimental validation to address false positives/negatives .

Q. How does modifying the quinoline or thiazole substituents affect structure-activity relationships (SAR)?

  • Quinoline Modifications : Electron-withdrawing groups (e.g., -CF3_3) enhance binding to hydrophobic enzyme pockets, as seen in .
  • Thiazole Functionalization : Introducing halogens (e.g., -Cl) or methyl groups improves metabolic stability and target affinity . A table summarizing SAR trends from analogous compounds:
Substituent PositionModificationBiological ImpactReference
Quinoline C-8Sulfonyl groupEnhances kinase inhibition
Thiazole C-2MethoxyReduces cytotoxicity
Pyrrolidine C-3HydroxylImproves solubility

Methodological Considerations

Q. What computational tools are recommended for predicting binding modes?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinases. validated inhibitors of Plasmodium Atg8 using this approach .

Q. How to analyze conflicting solubility and stability data?

  • HPLC-PDA : Monitor degradation products under varied pH/temperature.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability. Contradictions in (solubility in DMSO) vs. 11 (aqueous instability) suggest formulation studies with co-solvents (e.g., cyclodextrins) are critical .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but low in vivo efficacy?

  • Pharmacokinetic Challenges : Poor oral bioavailability due to the compound’s high molecular weight (>500 Da) and logP (>3).
  • Metabolic Clearance : Cytochrome P450-mediated oxidation of the thiazole ring, as noted in , may reduce efficacy .

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